molecular formula C13H20N4O4S B2959807 1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034235-94-2

1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2959807
CAS No.: 2034235-94-2
M. Wt: 328.39
InChI Key: KBKDLFVNKCRUTK-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with three methyl groups (positions 1, 3, and 6) and a sulfone group (2,2-dioxido). The urea moiety is linked via a 2-methoxyethyl group.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-13(18)14-5-6-21-4/h7-8H,5-6H2,1-4H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDLFVNKCRUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)NCCOC)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic compound with a complex structure that includes a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound based on available research findings.

  • Molecular Formula : C13H20N4O4S
  • Molecular Weight : 328.39 g/mol
  • Purity : Typically 95%.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related thiadiazole derivatives have shown promising results against various pathogens:

CompoundActivityMIC (µg/mL)
Thiadiazole Derivative AAnti-tuberculosis3.125
Thiadiazole Derivative BAntibacterialVaries

In a study evaluating a series of thiadiazole derivatives, several compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . The presence of specific substituents on the thiadiazole ring was found to enhance activity.

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has also been investigated. Compounds with similar structures demonstrated the ability to scavenge free radicals effectively. For instance, compounds with electron-donating groups showed increased antioxidant activity.

Cytotoxicity and Anticancer Activity

The anticancer properties of thiadiazole derivatives are notable. Research indicates that certain derivatives can induce cytotoxic effects in various cancer cell lines:

Cell LineIC50 (µg/mL)
Jurkat (T-cell leukemia)<10
A-431 (epidermoid carcinoma)<10

In studies involving thiazole and thiadiazole compounds, the presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Thiadiazole Derivatives :
    • Objective : Evaluate the anti-tubercular activity.
    • Findings : Seven out of twenty-nine tested compounds showed potent activity with an MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv.
  • Cytotoxicity Evaluation :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Findings : Compounds demonstrated low toxicity against normal cell lines while exhibiting significant cytotoxicity against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name Core Structure Substituents on Core Urea Linkage Group Molecular Weight Reference
Target Compound Benzo[c][1,2,5]thiadiazole 1,3,6-Trimethyl; 2,2-dioxido 2-Methoxyethyl Not Reported -
1-(2-Methoxyethyl)-3-[1,2,3]thiadiazol-5-yl-urea 1,2,3-Thiadiazole None 2-Methoxyethyl ~220 (estimated)
1-(2-Ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea Benzo[c][1,2,5]thiadiazole 3-Methyl; 2,2-dioxido 2-Ethoxyphenyl 390.5
1-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Benzo[c][1,2,5]thiadiazole 3-Methyl; 6-Fluoro; 2,2-dioxido 2-(Trifluoromethyl)phenyl 432.4
1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea Benzo[d]thiazole 2,4-Dimorpholine Ethyl ~520 (estimated)

Key Observations :

  • Core Heterocycle : The target compound and analogs in and share a benzo-thiadiazole core, whereas uses a simpler thiadiazole ring.
  • Substituent Diversity : The target compound’s 1,3,6-trimethyl groups contrast with fluorine () or ethoxyphenyl () in analogs, affecting steric bulk and electronic effects.

Physicochemical Properties

  • Polarity : Sulfone-containing compounds (target, ) exhibit higher polarity than morpholine-substituted or simple thiadiazoles .

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